4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound widely utilized in organic synthesis. This compound is characterized by a boron atom bonded to a phenyl group substituted with a methylthio group and a dioxaborolane ring. The structural configuration of this compound allows for a variety of chemical reactions, making it a valuable reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-(methylthio)phenylboronic acid with 2,2,6,6-tetramethylpiperidin-1-yl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate complex, followed by cyclization to form the dioxaborolane ring.
Reaction conditions:
Starting materials: : 2-(methylthio)phenylboronic acid, 2,2,6,6-tetramethylpiperidin-1-yl chloroformate.
Solvent: : Tetrahydrofuran (THF) or another suitable aprotic solvent.
Base: : Triethylamine or similar organic base.
Temperature: : Room temperature to slight heating (25-60°C).
Reaction time: : Several hours to overnight.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimizations to increase yield and purity. Large-scale reactors, precise temperature control, and continuous stirring are essential to ensure consistent product quality.
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:
Oxidation
The compound can be oxidized to form corresponding boronic acid derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and organic peroxides.
Reduction
Reduction reactions typically involve hydride donors such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of reduced boron-containing products.
Substitution
The dioxaborolane ring allows for facile substitution reactions. Nucleophilic reagents such as organolithium or Grignard reagents can attack the boron center, resulting in the replacement of the methylthio group or phenyl substituent.
Common reagents and conditions
Oxidation: : H₂O₂, AcOH, H₂O, 30°C, overnight.
Reduction: : NaBH₄, MeOH, room temperature.
Substitution: : RMgX, THF, -78°C to room temperature.
Major products
Oxidation: : Boronic acids.
Reduction: : Boronates.
Substitution: : Various substituted boron compounds.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane has found applications in numerous fields:
Chemistry
Cross-coupling reactions: : Utilized as a boron source in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: : Acts as a catalyst or intermediate in organic synthesis.
Biology
Labeling: : Used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Medicine
Drug discovery: : Employed in the synthesis of potential pharmaceutical compounds, particularly those targeting boron-containing active sites.
Industry
Material science: : Incorporated in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane exerts its effects involves interaction with electrophilic and nucleophilic centers in chemical reactions. The boron atom acts as a Lewis acid, facilitating various transformations. Molecular targets include carbon-based electrophiles and nucleophiles, allowing for diverse bond-forming reactions. The dioxaborolane ring also provides stability and reactivity, making it an excellent reagent in synthetic chemistry.
Comparison with Similar Compounds
Compared to other boron-containing compounds, 4,4,5,5-Tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to its specific structural configuration and reactivity. Similar compounds include:
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: : Lacks the methylthio group, leading to different reactivity and applications.
4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: : Substitution at the phenyl ring affects reactivity and stability.
2-(2-(methylthio)phenyl)boronic acid: : Similar functional groups but lacks the dioxaborolane ring, impacting its utility in certain reactions.
Conclusion
This compound is a versatile compound with significant importance in organic synthesis, scientific research, and various industrial applications. Its unique structure and reactivity make it an invaluable tool in the development of new materials and pharmaceuticals. By understanding its preparation, reactions, and applications, researchers can harness its full potential in advancing scientific and industrial endeavors.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylsulfanylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-8-6-7-9-11(10)17-5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWZEVOGXSTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590403 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-09-5 | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(methylthio)phenyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[2-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylsulfanylphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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